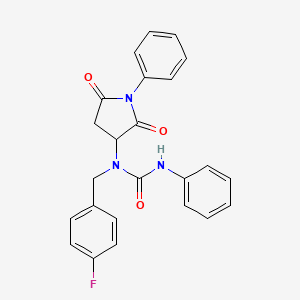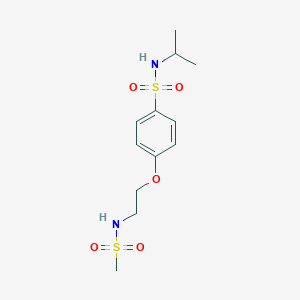![molecular formula C25H24ClNO4 B14945401 1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B14945401.png)
1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROBENZOYL)-N-CYCLOHEXYL-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.
Preparation Methods
The synthesis of 1-(4-CHLOROBENZOYL)-N-CYCLOHEXYL-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves several steps. One common method is the enantioselective one-pot synthesis, which uses a chiral Ni(II) complex and p-TSOH to form enantioenriched 4H-chromenes from ortho-quinone methides and dicarbonyls . This method is compatible with various β-ketoester substrates and provides the desired products in high enantioselectivity. Industrial production methods often involve microwave-assisted synthesis, which can yield the compound in a shorter time with good yields .
Chemical Reactions Analysis
1-(4-CHLOROBENZOYL)-N-CYCLOHEXYL-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ortho-quinone methides, dicarbonyls, and β-ketoesters . The major products formed from these reactions are enantioenriched 4H-chromenes, which exhibit diverse biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a versatile scaffold for the synthesis of various bioactive molecules. In biology, it has shown potential as an anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic agent . In medicine, it is being explored for its potential to inhibit monoamine oxidase (MAO) and improve cognitive deficits . In the industry, it is used in the development of new drug candidates and therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZOYL)-N-CYCLOHEXYL-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific enzymes and receptors, thereby modulating their activity. For example, it inhibits monoamine oxidase (MAO), which plays a crucial role in the regulation of neurotransmitters . This inhibition can lead to improved cognitive function and reduced symptoms of neurological disorders .
Comparison with Similar Compounds
1-(4-CHLOROBENZOYL)-N-CYCLOHEXYL-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE can be compared with other similar compounds, such as 2H-chromenes and 4H-chromenes. These compounds share a similar chromene scaffold but differ in their substitution patterns and biological activities . For instance, 2H-chromenes are known for their anticancer and antimicrobial properties, while 4H-chromenes exhibit anticonvulsant and antidiabetic activities . The unique combination of a chlorobenzoyl group and a cyclohexyl group in 1-(4-CHLOROBENZOYL)-N-CYCLOHEXYL-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE contributes to its distinct biological profile and potential therapeutic applications .
Properties
Molecular Formula |
C25H24ClNO4 |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-N-cyclohexyl-1-methyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide |
InChI |
InChI=1S/C25H24ClNO4/c1-24(21(28)15-11-13-16(26)14-12-15)20-18-9-5-6-10-19(18)31-23(30)25(20,24)22(29)27-17-7-3-2-4-8-17/h5-6,9-14,17,20H,2-4,7-8H2,1H3,(H,27,29) |
InChI Key |
IOYKJNDKCHGIMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)NC4CCCCC4)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B14945319.png)
![Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate](/img/structure/B14945320.png)
![1-[(3-Bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14945324.png)
![Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B14945346.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B14945349.png)

![Methyl 3-({[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}oxy)benzoate](/img/structure/B14945354.png)
![1-(4-Methoxyphenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14945362.png)

![5-Butyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B14945371.png)
![2-Propynamide, N-[1,1'-biphenyl]-2-yl-3-phenyl-](/img/structure/B14945380.png)
![3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]naphthalene-2-carboxamide](/img/structure/B14945387.png)
![4-[5-(4-bromophenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B14945395.png)
![3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole](/img/structure/B14945397.png)
